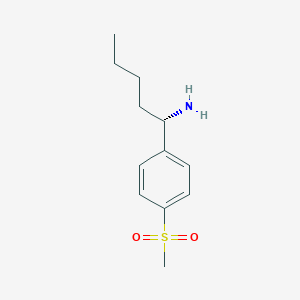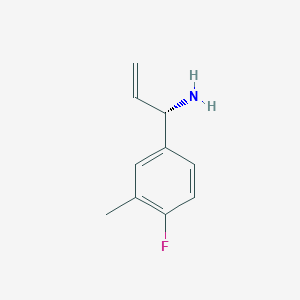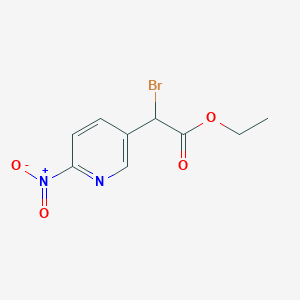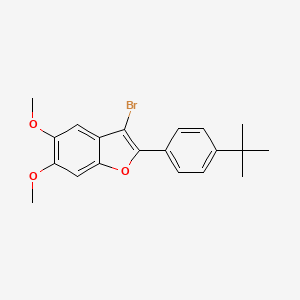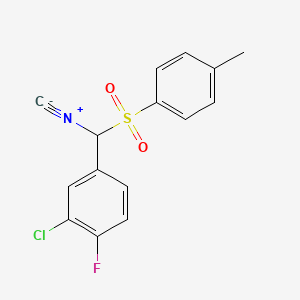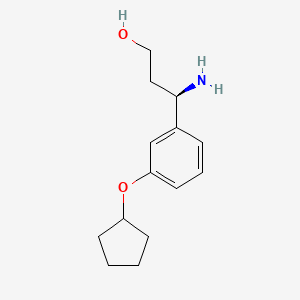
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL typically involves multi-step organic reactions One common route includes the nitration of a pyridine derivative followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various halogenated or alkylated derivatives.
科学研究应用
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: shares structural similarities with other nitro-pyrazole derivatives.
4-Nitro-3-(pyridin-2-YL)-1H-pyrazole: Lacks the methyl and hydroxyl groups.
2-Methyl-1-(4-amino-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
2-methyl-1-(4-nitro-3-pyridin-2-ylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,17)8-15-7-10(16(18)19)11(14-15)9-5-3-4-6-13-9/h3-7,17H,8H2,1-2H3 |
InChI 键 |
YIHJEJLADAANQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


